molecular formula C13H19FN2 B1477342 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline CAS No. 2090580-13-3

2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline

Cat. No.: B1477342
CAS No.: 2090580-13-3
M. Wt: 222.3 g/mol
InChI Key: UPAWOTIUYFXSDZ-UHFFFAOYSA-N
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Description

2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline is a useful research compound. Its molecular formula is C13H19FN2 and its molecular weight is 222.3 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates that may further interact with other biomolecules, such as proteins and nucleic acids, potentially leading to modifications in their structure and function .

Additionally, this compound has been shown to bind to specific receptors on cell membranes, influencing signal transduction pathways. This binding can modulate the activity of downstream signaling proteins, thereby affecting various cellular processes .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the concentration and duration of exposure. At the cellular level, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to alter the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell survival and proliferation .

Moreover, this compound can affect cellular metabolism by modulating the activity of key metabolic enzymes. This modulation can result in altered levels of metabolites and changes in metabolic flux, impacting overall cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific active sites on enzymes, leading to either inhibition or activation of their catalytic activity. For example, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other substrates .

Furthermore, this compound can interact with transcription factors, influencing their ability to bind to DNA and regulate gene expression. This interaction can lead to changes in the expression of genes involved in critical cellular processes, such as cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, this compound may undergo degradation, leading to the formation of degradation products that can have different biological activities .

Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to cumulative effects on cellular function. These effects include alterations in cell signaling pathways, changes in gene expression, and impacts on cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit minimal or no adverse effects, while at higher doses, it can induce toxic effects. Studies have shown that high doses of this compound can lead to hepatotoxicity, nephrotoxicity, and neurotoxicity in animal models .

Threshold effects have also been observed, where a certain dosage level must be reached before significant biological effects are seen. This threshold effect is important for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites. These metabolites can undergo further conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion from the body .

The interaction of this compound with metabolic enzymes can also affect the levels of other metabolites, leading to changes in metabolic flux and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The presence of specific binding proteins can influence the localization and accumulation of this compound within cells .

Additionally, the distribution of this compound in tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of efflux transporters that can pump the compound out of cells .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be localized to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, or nucleus, depending on the presence of targeting signals or post-translational modifications. The localization of this compound can influence its interactions with other biomolecules and its overall biological activity .

Biological Activity

The compound 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with a fluoromethyl group and an aniline moiety. This unique structure contributes to its biological activity, particularly in interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that piperidine derivatives, including this compound, exhibit significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

  • Case Study : In vitro assays demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability in human cancer cell lines, including breast and prostate cancers. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins .

Antimicrobial Activity

The antimicrobial properties of piperidine derivatives have also been explored. This compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria.

  • Research Findings : In a study assessing the antimicrobial efficacy of various piperidine derivatives, this compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, indicating its ability to scavenge free radicals.

  • Data Table : Comparison of antioxidant activity (IC50 values) with other piperidine derivatives:
Compound NameIC50 (µM)
This compound15
Piperidine Derivative A20
Piperidine Derivative B25

These results suggest that the compound possesses moderate antioxidant activity, contributing to its potential therapeutic applications in oxidative stress-related conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring and aniline substituents can significantly influence its efficacy.

  • Key Findings :
    • Substitution patterns on the aniline moiety were found to enhance potency against cancer cells.
    • The presence of electron-withdrawing groups on the aniline improved solubility and bioavailability .

Properties

IUPAC Name

2-[4-(fluoromethyl)-4-methylpiperidin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2/c1-13(10-14)6-8-16(9-7-13)12-5-3-2-4-11(12)15/h2-5H,6-10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAWOTIUYFXSDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2=CC=CC=C2N)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.